

Application Notes and Protocols for the Extraction of Angeloyl-(+)-gomisin K3

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Compound of Interest

Compound Name: Angeloyl-(+)-gomisin K3

Cat. No.: B15590095

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Abstract

This document provides a detailed protocol for the extraction and purification of **Angeloyl-(+)-gomisin K3**, a bioactive dibenzocyclooctane lignan isolated from plants of the Schisandraceae family, such as *Schisandra bicolor* and *Schisandra chinensis*.^{[1][2]} The protocol outlines methods for solid-liquid extraction, purification, and quantification. Additionally, this document includes a summary of quantitative data from various lignan extraction methodologies and a proposed signaling pathway for **Angeloyl-(+)-gomisin K3** based on the known mechanisms of related gomisin compounds.

Introduction

Angeloyl-(+)-gomisin K3 is a naturally occurring lignan with potential therapeutic applications stemming from the ethnopharmacological use of *Schisandra* species.^{[1][2]} Lignans from *Schisandra* are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.^{[3][4][5]} The extraction and isolation of specific lignans like **Angeloyl-(+)-gomisin K3** are crucial for further pharmacological studies and drug development. This protocol provides a comprehensive guide for researchers to obtain this compound in a purified form.

Data Presentation

The following table summarizes quantitative data from different extraction methods for lignans from *Schisandra* species. While specific yields for **Angeloyl-(+)-gomisin K3** are not extensively reported, this data provides a comparative overview of the efficiency of various techniques for extracting similar lignan compounds.

Extraction Method	Plant Material	Solvent	Key Findings	Reference
Smashing Tissue Extraction	<i>Schisandra chinensis</i> fruit	75% Ethanol	Total content of five lignans: 13.89 ± 0.014 mg/g	[6]
Matrix Solid-Phase Dispersion	<i>Schisandra chinensis</i> fruits	Absolute Ethanol	Total extraction yield for six lignans: $(16.99 \pm 0.33) \times 10^3$ mg/kg; Purity in extract: $6.88 \pm 0.25\%$	[7]
Percolation	<i>Schisandra</i> medicinal material	40-60% Ethanol	High yield of total lignans with high purity after purification.	[1]
Heat Reflux Extraction	<i>Schisandra chinensis</i>	Not specified	A traditional method, often time-consuming and requires large solvent volumes.	[7]
Soxhlet Extraction	<i>Schisandra chinensis</i>	Not specified	A traditional method, often time-consuming and requires large solvent volumes.	[7]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of **Angeloyl-(+)-gomisin K3** from Schisandra plant material.

Plant Material Preparation

- **Sourcing:** Obtain dried fruits or stems of *Schisandra bicolor* or *Schisandra chinensis*.
- **Grinding:** Pulverize the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
- **Drying:** Ensure the powdered material is completely dry by placing it in a desiccator or a vacuum oven at a low temperature (40-50°C) for 24 hours to remove any residual moisture.

Extraction of Crude Lignan Mixture

This protocol utilizes maceration with a mid-polarity solvent, which is effective for extracting lignans.

- **Maceration:**
 - Place 100 g of the dried plant powder in a large Erlenmeyer flask.
 - Add 1 L of 75% ethanol.
 - Seal the flask and macerate for 48 hours at room temperature with occasional agitation.
- **Filtration:**
 - Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
 - Wash the residue with an additional 200 mL of 75% ethanol to ensure maximum recovery of the extract.
- **Concentration:**

- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Continue evaporation until a viscous, dark residue (the crude extract) is obtained.

Purification of Angeloyl-(+)-gomisin K3

This multi-step purification process is designed to isolate **Angeloyl-(+)-gomisin K3** from the crude extract.

- Liquid-Liquid Partitioning:
 - Suspend the crude extract in 200 mL of distilled water.
 - Transfer the suspension to a separatory funnel.
 - Perform successive extractions with n-hexane (3 x 200 mL) to remove non-polar compounds.
 - Subsequently, extract the aqueous layer with ethyl acetate (3 x 200 mL). **Angeloyl-(+)-gomisin K3** is expected to partition into the ethyl acetate fraction.
 - Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
 - Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator.
- Column Chromatography:
 - Stationary Phase: Silica gel (100-200 mesh).
 - Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
 - Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.
 - Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).

- Fraction Collection: Collect fractions of 10-20 mL and monitor the separation using Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
 - Stationary Phase: Silica gel 60 F254 plates.
 - Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 v/v).
 - Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
 - Pool the fractions containing the compound of interest based on the TLC profile.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional, for high purity):
 - For obtaining highly pure **Angeloyl-(+)-gomisin K3**, the pooled fractions from column chromatography can be further purified using Prep-HPLC.
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detection: UV detector at a suitable wavelength (e.g., 254 nm).
 - Collect the peak corresponding to **Angeloyl-(+)-gomisin K3**.

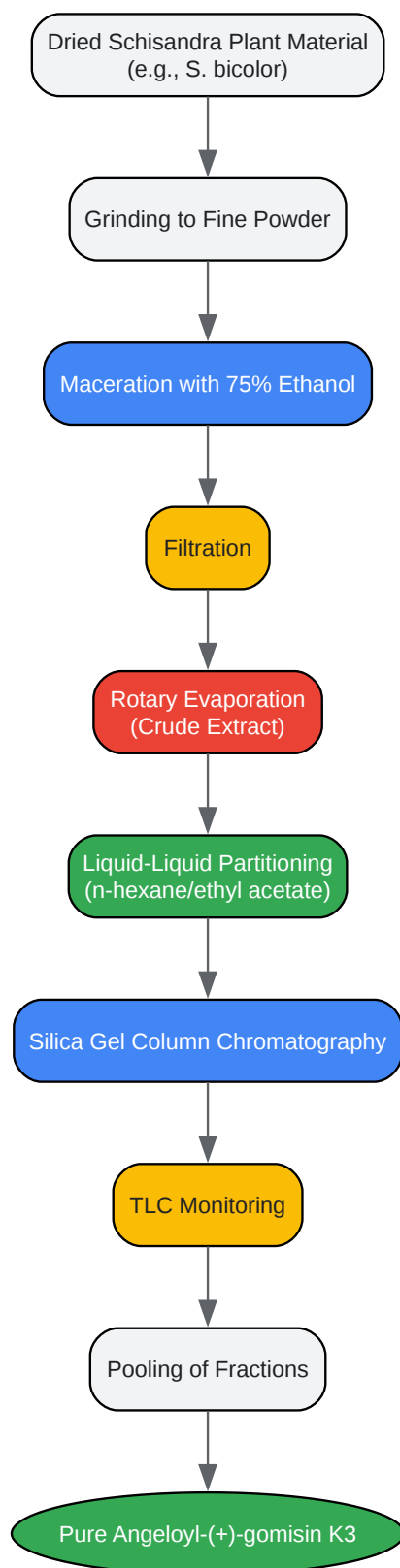
Compound Identification and Quantification

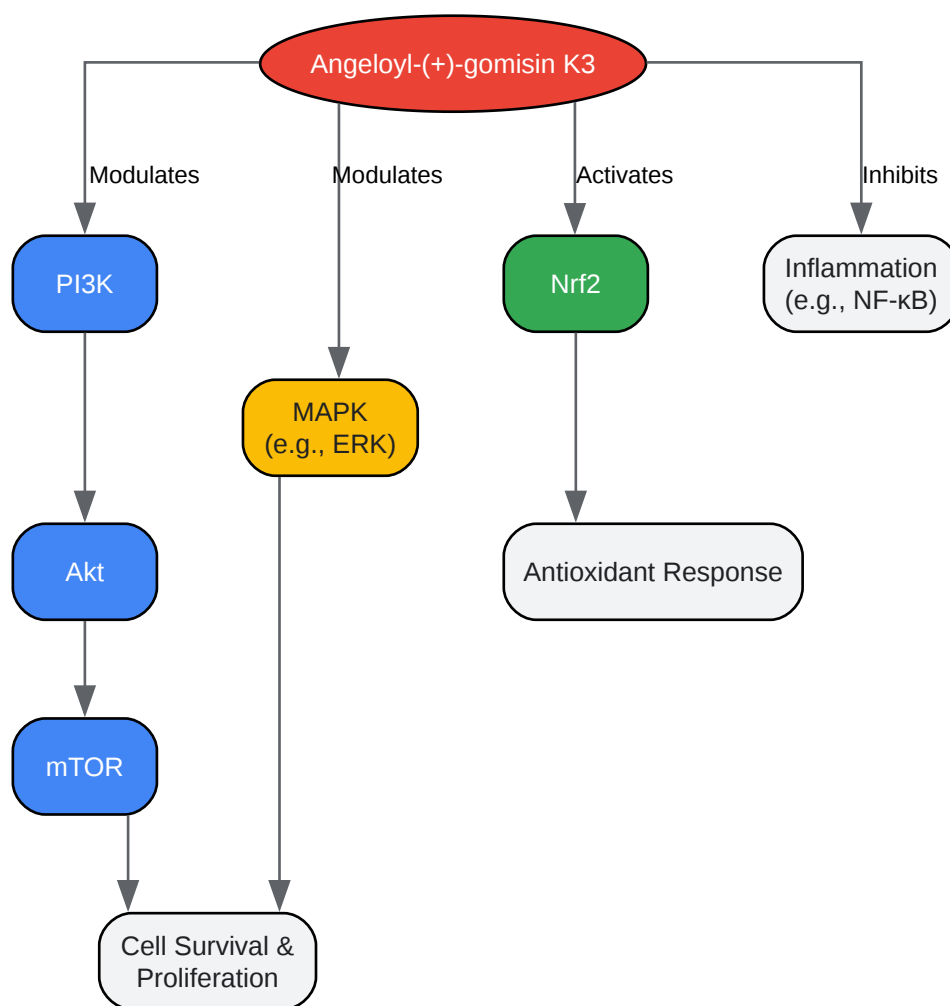
- Spectroscopic Analysis: Confirm the identity of the purified compound as **Angeloyl-(+)-gomisin K3** using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR).
- Quantitative Analysis: Quantify the amount of **Angeloyl-(+)-gomisin K3** in the extracts using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of **Angeloyl-(+)-gomisin K3**.





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